2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a bromophenyl group, an ethoxyphenyl group, and a tetrahydrobenzothienopyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Benzothienopyrimidinone Core: The initial step involves the cyclization of appropriate starting materials to form the benzothienopyrimidinone core. This can be achieved through a series of condensation reactions under controlled temperature and pH conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a brominated precursor reacts with the core structure.
Addition of the Ethoxyphenyl Group: The ethoxyphenyl group is added through an electrophilic aromatic substitution reaction, often facilitated by a catalyst.
Final Assembly: The final step involves the coupling of the sulfanyl group to the oxoethyl moiety, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxoethyl moiety, converting it to a hydroxyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, iron(III) chloride.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in preliminary studies as a potential inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug discovery.
Medicine
In medicine, research is ongoing to explore its potential therapeutic applications. Its structural features suggest it could be developed into a drug for treating specific diseases, although more studies are needed to confirm its efficacy and safety.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved are still under investigation, but preliminary data suggest that it may influence signal transduction pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- **2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-propoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to the presence of the bromophenyl group, which can significantly influence its reactivity and biological activity. The ethoxyphenyl group also contributes to its unique chemical properties, making it a compound of interest for further research and development.
Properties
CAS No. |
497240-79-6 |
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Molecular Formula |
C26H23BrN2O3S2 |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H23BrN2O3S2/c1-2-32-19-13-11-18(12-14-19)29-25(31)23-20-5-3-4-6-22(20)34-24(23)28-26(29)33-15-21(30)16-7-9-17(27)10-8-16/h7-14H,2-6,15H2,1H3 |
InChI Key |
MLSSLHCNWLOPBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)Br)SC5=C3CCCC5 |
Origin of Product |
United States |
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